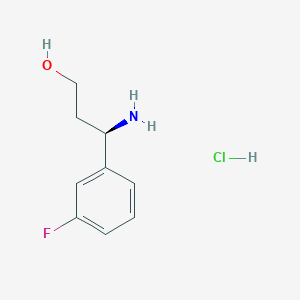

(R)-3-(3-Fluorophenyl)-beta-alaninol hcl

説明

BenchChem offers high-quality (R)-3-(3-Fluorophenyl)-beta-alaninol hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-(3-Fluorophenyl)-beta-alaninol hcl including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(3R)-3-amino-3-(3-fluorophenyl)propan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO.ClH/c10-8-3-1-2-7(6-8)9(11)4-5-12;/h1-3,6,9,12H,4-5,11H2;1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCAZROXPDRSRKE-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(CCO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)[C@@H](CCO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40857131 | |

| Record name | (3R)-3-Amino-3-(3-fluorophenyl)propan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263094-10-5 | |

| Record name | Benzenepropanol, γ-amino-3-fluoro-, hydrochloride (1:1), (γR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1263094-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-Amino-3-(3-fluorophenyl)propan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to (R)-3-(3-Fluorophenyl)-beta-alaninol HCl: Properties, Synthesis, and Applications

Executive Summary: This document provides a comprehensive technical overview of (R)-3-(3-Fluorophenyl)-beta-alaninol hydrochloride, a fluorinated chiral building block of significant interest to the pharmaceutical and life sciences industries. The strategic incorporation of a fluorine atom onto the phenyl ring imparts unique physicochemical properties that can enhance the metabolic stability, binding affinity, and lipophilicity of derivative drug candidates.[1][2] This guide details the compound's core chemical properties, outlines a conceptual synthetic and analytical workflow, and discusses its applications in modern drug discovery. It is intended for researchers, medicinal chemists, and process development scientists who require a deep understanding of this valuable synthetic intermediate.

Introduction: The Strategic Value of Fluorinated Chiral Building Blocks

In medicinal chemistry, the introduction of fluorine into a drug candidate is a well-established strategy for optimizing its pharmacological profile. The high electronegativity, small size, and metabolic stability of the carbon-fluorine bond can profoundly influence a molecule's properties, including pKa, dipole moment, and resistance to oxidative metabolism.[1][2] When combined with a chiral center, as in (R)-3-(3-Fluorophenyl)-beta-alaninol HCl, these advantages are magnified, offering a stereospecific scaffold for constructing complex, three-dimensional pharmacophores. This compound serves as a critical starting material for synthesizing novel enzyme inhibitors, receptor modulators, and other bioactive molecules, where precise stereochemistry is paramount for target engagement and efficacy.[][4]

Core Chemical and Physical Properties

The hydrochloride salt of (R)-3-(3-Fluorophenyl)-beta-alaninol ensures enhanced stability and solubility in aqueous media, facilitating its use in a variety of reaction conditions.[] A summary of its key properties is presented below.

| Property | Value | Source(s) |

| IUPAC Name | (3R)-3-amino-3-(3-fluorophenyl)propan-1-ol;hydrochloride | - |

| Synonyms | (R)-3-Amino-3-(3-fluorophenyl)-1-propanol HCl | - |

| CAS Number | 843534-76-9 | - |

| Molecular Formula | C₉H₁₃ClFNO | [][] |

| Molecular Weight | 205.66 g/mol | [][] |

| Appearance | White to yellow solid/powder | [6] |

| Storage Temperature | 2-8 °C, under inert atmosphere | [][] |

| Purity | Typically ≥97% | [7][8] |

Note: Data is synthesized from sources describing the hydrochloride salt or closely related analogs. Molecular weight is calculated based on the formula.

Solubility and Stability: As a hydrochloride salt, the compound is expected to exhibit good solubility in water and polar protic solvents like methanol and ethanol. It is stable under recommended storage conditions, although it should be protected from moisture and strong oxidizing agents.[6]

Synthesis and Purification Workflow

The synthesis of (R)-3-(3-Fluorophenyl)-beta-alaninol HCl typically originates from its corresponding β-amino acid precursor, (R)-3-(3-fluorophenyl)-beta-alanine. The key transformation is the selective reduction of the carboxylic acid moiety to a primary alcohol without affecting the chiral center or the aromatic ring.

Caption: Conceptual Synthetic Workflow.

Exemplary Protocol: Reduction of (R)-3-(3-Fluorophenyl)-beta-alanine

This protocol is a representative methodology and should be adapted and optimized based on laboratory conditions and scale.

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add (R)-3-(3-fluorophenyl)-beta-alanine (1.0 eq). Purge the flask with argon or nitrogen.

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF) via cannula to dissolve the amino acid. Cool the resulting solution to 0 °C in an ice-water bath.

-

Causality: Anhydrous THF is used as it is unreactive with common reducing agents like borane. Cooling is essential to control the exothermic reaction.

-

-

Reducing Agent Addition: Slowly add a solution of borane-THF complex (BH₃·THF, ~1.5-2.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.

-

Causality: Borane is a highly selective reagent for reducing carboxylic acids in the presence of other functional groups. A slight excess ensures complete conversion.

-

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding methanol dropwise at 0 °C to decompose excess borane. This is followed by the addition of 1M aqueous HCl.

-

Trustworthiness: The quench must be performed cautiously as it generates hydrogen gas. The acidic workup hydrolyzes the borate-amine complex, liberating the free amino alcohol.

-

-

Extraction & Isolation: Remove the organic solvents under reduced pressure. Basify the aqueous residue with NaOH to pH >10 and extract the free base product with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude (R)-3-(3-Fluorophenyl)-beta-alaninol free base.

-

Salt Formation: Dissolve the crude free base in a minimal amount of anhydrous diethyl ether or ethyl acetate. Add a solution of HCl in diethyl ether (2.0 M) dropwise until precipitation is complete.

-

Purification: Collect the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final hydrochloride salt. Purity can be further enhanced by recrystallization.

Analytical Characterization and Quality Control

A robust analytical framework is essential to confirm the identity, purity, and stereochemical integrity of the final product. Each technique provides a unique piece of information, creating a self-validating quality control system.

Caption: Quality Control (QC) Workflow.

| Analytical Technique | Parameter Measured | Expected Observations |

| Chiral HPLC | Enantiomeric Excess (ee) & Chemical Purity | A single major peak for the (R)-enantiomer, with the (S)-enantiomer below the limit of quantification. Purity typically >98%. |

| ¹H NMR | Structural Confirmation | Signals corresponding to aromatic protons (3-fluorophenyl group), a methine proton adjacent to the amino group, and methylene protons of the propanol backbone. |

| ¹³C NMR | Carbon Skeleton Confirmation | Distinct signals for all 9 unique carbon atoms, including those of the fluorinated aromatic ring. |

| Mass Spectrometry | Molecular Weight Verification | An [M+H]⁺ ion corresponding to the mass of the free base (C₉H₁₂FNO), approximately m/z 169.09. |

| FTIR | Functional Group Identification | Broad O-H and N-H stretching bands (~3400-3200 cm⁻¹), aromatic C-H stretches (~3100-3000 cm⁻¹), and a characteristic C-F stretching band (~1250-1000 cm⁻¹).[9] |

Protocol: Chiral HPLC for Enantiomeric Purity

-

Column Selection: Utilize a polysaccharide-based chiral stationary phase (CSP), such as one based on cellulose or amylose derivatives, which are known for their high selectivity in separating enantiomers of amino alcohols.[10]

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of hexane/isopropanol or a similar non-polar/polar solvent system, often with a small percentage of an amine modifier like diethylamine (DEA) to improve peak shape.

-

Sample Preparation: Accurately weigh ~5 mg of the sample and dissolve in 10 mL of the mobile phase to create a 0.5 mg/mL solution.

-

Instrumentation Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Injection Volume: 10 µL

-

Detection: UV at 254 nm

-

-

Analysis: Inject a racemic standard to determine the retention times of both the (R) and (S) enantiomers. Subsequently, inject the sample and integrate the peak areas to calculate the enantiomeric excess using the formula: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100.

Applications in Research and Drug Development

(R)-3-(3-Fluorophenyl)-beta-alaninol HCl is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its utility lies in its ability to introduce a specific, fluorinated, chiral motif into larger molecules.

-

Scaffold for GPCR Ligands and Kinase Inhibitors: The aminopropanol structure is a common feature in many biologically active molecules. This building block allows for the systematic exploration of structure-activity relationships (SAR) where the 3-fluorophenyl group can probe interactions within a hydrophobic binding pocket, potentially increasing ligand affinity and selectivity.[4]

-

Peptidomimetics: Incorporation into peptide-like structures can enhance stability against enzymatic degradation. The fluorine atom provides a subtle yet powerful tool to modify electronic properties and conformational preferences.[1][]

-

Asymmetric Synthesis: The primary alcohol and amine serve as versatile handles for further chemical modification, enabling the construction of more complex chiral molecules through coupling reactions, cyclizations, or other transformations.[11]

Safety and Handling

As with any laboratory chemical, proper safety precautions are mandatory.

-

Hazard Classification: The compound is generally classified as harmful if swallowed or in contact with skin and can cause severe skin burns and eye damage.[12][13]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[12][13]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.[14]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place as recommended (2-8 °C).[][]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

(R)-3-(3-Fluorophenyl)-beta-alaninol HCl is a specialized chemical tool that empowers medicinal chemists to apply the principles of fluorine chemistry and stereospecific design to the creation of novel therapeutics. Its well-defined structure, combined with the beneficial properties imparted by the fluorine atom, makes it an invaluable asset in programs targeting a wide range of diseases. A thorough understanding of its synthesis, characterization, and handling is crucial for its effective and safe utilization in research and development.

References

-

AAPPTec. (n.d.). MSDS - Safety Data Sheet - H-β-Ala-OH. Retrieved from [Link]

-

Farmalabor Materie Prime. (2016). SAFETY DATA SHEET - ALLOPURINOL. [Link]

-

Chemsrc. (2025). (R)-3-(3-FLUOROPHENYL)-BETA-ALANINE. Retrieved from [Link]

-

Jeko, J., & Kurti, L. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1074–1106. [Link]

-

Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link]

-

NextSDS. (n.d.). (S)-3-(3-chlorophenyl)-beta-alaninol HCl — Chemical Substance Information. Retrieved from [Link]

-

Dahiya, R. (n.d.). SYNTHESIS OF A PHENYLALANINE-RICH PEPTIDE AS POTENTIAL ANTHELMINTIC AND CYTOTOXIC AGENT. Retrieved from [Link]

- Google Patents. (2020). WO2020134137A1 - Method for synthesizing r-3-chloroalanine methyl ester hydrochloride.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of Fluorine: Exploring the Role of DL-3-(3-fluorophenyl)alanine in Chemical Innovation. Retrieved from [Link]

-

Frontiers. (n.d.). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology. [Link]

-

Puzzarini, C., et al. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Molecules, 27(3), 856. [Link]

-

Ranu, B. C., et al. (2023). Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. Chemistry, 5(3), 1873-1886. [Link]

-

Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. [Link]

-

Royal Society of Chemistry. (n.d.). A DoE-guided development and validation of a novel HPLC method for determining N-acetylmuramoyl-l-alanine amidase activity via p-nitroaniline quantification. RSC Publishing. [Link]

-

Carlier, F., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Molecules, 29(9), 2189. [Link]

-

Le, A. T., et al. (2024). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry, 96(6), 2378–2386. [Link]

-

MHLW. (n.d.). Analytical Method for Alachlor, Isoprocarb, etc. Retrieved from [Link]

-

Zhao, H., Li, J., & Wu, F. (2024). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. American Journal of Analytical Chemistry, 15, 127-142. [Link]

Sources

- 1. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 2. nbinno.com [nbinno.com]

- 4. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. (R)-3-(3-FLUOROPHENYL)-BETA-ALANINE | CAS#:209679-18-5 | Chemsrc [chemsrc.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. scirp.org [scirp.org]

- 11. ptfarm.pl [ptfarm.pl]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. peptide.com [peptide.com]

Technical Whitepaper on Chiral Building Blocks: Focus on (R)-3-(3-Fluorophenyl)-beta-alaninol HCl

Executive Summary

(R)-3-(3-Fluorophenyl)-beta-alaninol hydrochloride is a highly versatile chiral building block utilized extensively in the pharmaceutical industry and advanced organic synthesis. Its unique structural motif—a fluorinated aromatic ring coupled with a stereodefined beta-amino alcohol—makes it an ideal precursor for synthesizing complex active pharmaceutical ingredients (APIs), including advanced oxazolidinone-based antimicrobials, chiral ligands, and targeted kinase inhibitors. This technical guide provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its synthesis, and self-validating experimental protocols for its preparation and quality control.

Physicochemical Profiling & Structural Significance

The compound exists primarily in two forms: the free base and the hydrochloride (HCl) salt. In industrial and laboratory settings, the HCl salt is overwhelmingly preferred.

Causality of Salt Preference: Free primary amines are prone to absorbing atmospheric carbon dioxide to form carbamates, leading to degradation over time. The HCl salt neutralizes the amine, providing enhanced crystalline stability, extended shelf-life, and improved aqueous solubility, which is critical for downstream biphasic reactions. Furthermore, the meta-fluoro substitution on the phenyl ring acts as a bioisostere for hydrogen, increasing the lipophilicity and metabolic stability of the final API without introducing severe steric hindrance.

Quantitative Data Summary

| Property | Value |

| Chemical Name | (3R)-3-amino-3-(3-fluorophenyl)propan-1-ol hydrochloride |

| CAS Number (HCl Salt) | 1263094-10-5[1] |

| CAS Number (Free Base) | 1213834-21-9[2] |

| Molecular Formula | C9H13ClFNO |

| Molecular Weight | 205.66 g/mol |

| Appearance | White to off-white crystalline powder |

| Storage Conditions | 2-8°C, desiccated, inert atmosphere |

Mechanistic Pathways: Synthesis of the Chiral Pharmacophore

The synthesis of enantiopure beta-amino alcohols demands highly chemoselective reduction methods that preserve the integrity of the adjacent stereocenter. The standard approach involves the reduction of the corresponding enantiopure beta-amino acid, (R)-3-amino-3-(3-fluorophenyl)propanoic acid.

Causality of Reagent Selection: While Lithium Aluminum Hydride (LiAlH4) is a potent reducing agent, its use with amino acids can lead to unwanted side reactions, partial racemization at elevated temperatures, and challenging workups due to stable aluminum emulsions. Instead, Borane-Tetrahydrofuran (BH3·THF) is the reagent of choice for this transformation[3]. Borane acts as a soft Lewis acid, coordinating selectively with the electron-rich carboxylic acid oxygen before transferring the hydride. This mechanism is highly chemoselective and proceeds without disturbing the alpha/beta stereocenter, ensuring >99% enantiomeric retention[4].

Synthetic workflow for (R)-3-(3-Fluorophenyl)-beta-alaninol HCl via Borane-THF reduction.

Experimental Protocols (Self-Validating Systems)

This methodology describes the conversion of the beta-amino acid to the alaninol HCl salt. It is designed as a self-validating system: the intermediate methanol quench serves not only to destroy excess borane but critically breaks the strong boron-nitrogen coordinate bonds, ensuring quantitative release of the free amino alcohol.

Step 1: Borane Reduction

-

Suspend 1.0 equivalent of (R)-3-amino-3-(3-fluorophenyl)propanoic acid in anhydrous THF under an inert nitrogen atmosphere.

-

Cool the suspension to 0°C using an ice/water bath.

-

Dropwise, add 2.5 equivalents of Borane-THF complex (1.0 M in THF).

-

Causality Check: The excess borane is required because the first equivalent is consumed by the active proton of the carboxylic acid (evolving H2 gas), and the second equivalent performs the actual reduction. The extra 0.5 eq accounts for coordination with the primary amine.

-

-

Gradually warm the reaction to room temperature, then heat to reflux for 12-16 hours.

Step 2: Quench and Boron-Complex Cleavage

-

Cool the reaction mixture back to 0°C.

-

Carefully add excess Methanol dropwise.

-

Causality Check: Methanol reacts with unreacted BH3 to form trimethyl borate (B(OMe)3) and hydrogen gas. Furthermore, refluxing this methanolic solution for 2 hours is mandatory to solvolyze the stable boron-amine complex, freeing the target beta-amino alcohol[4].

-

Step 3: Isolation of the Free Base

-

Concentrate the solution under reduced pressure to remove THF, methanol, and volatile trimethyl borate.

-

Dissolve the residue in 1M NaOH (aqueous) and extract three times with Dichloromethane (DCM).

-

Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to yield the free base (CAS 1213834-21-9)[2].

Step 4: Hydrochloride Salt Formation

-

Dissolve the crude free base in anhydrous Diethyl Ether.

-

Slowly add 1.1 equivalents of 2M HCl in Diethyl Ether at 0°C. A white precipitate will immediately form.

-

Filter the precipitate, wash with cold ether, and dry under vacuum to yield (R)-3-(3-Fluorophenyl)-beta-alaninol HCl (CAS 1263094-10-5)[1].

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized batch before deployment in API synthesis, a rigorous, self-validating analytical workflow must be executed.

Quality control and analytical validation workflow for chiral purity and structural integrity.

-

Chiral HPLC: Confirms the retention of the (R)-configuration. The fluorine atom provides an excellent chromophore for UV detection at 254 nm.

-

1H NMR (D2O): Validates the structural integrity. The disappearance of the carboxylic acid proton and the appearance of the methylene protons adjacent to the newly formed hydroxyl group (~3.5 ppm) confirm complete reduction.

References

-

LookChem. "CAS No.1263094-10-5, (3R)-3-amino-3-(3-fluorophenyl)propan-1-ol, hydrochloride." LookChem Database. Available at:[Link]

-

Wikipedia Contributors. "Borane–tetrahydrofuran." Wikipedia, The Free Encyclopedia. Available at:[Link]

-

Organic Syntheses. "Procedure for reduction of amino acids to amino alcohols." Organic Syntheses, Coll. Vol. 9, p.676. Available at:[Link]

Sources

Strategic Implementation of Chiral Building Blocks in Complex Organic Synthesis

Executive Summary

The imperative of chirality in modern drug discovery cannot be overstated. Over half of all FDA-approved drugs are chiral molecules[1], and their specific three-dimensional stereochemistry dictates pharmacological efficacy, metabolic pathways, and toxicological safety profiles[2]. As a Senior Application Scientist, the decision of how to introduce chirality into a target molecule—whether through the "chiral pool," asymmetric catalysis, or biocatalysis—is the most consequential step in retrosynthetic planning. This technical guide systematically evaluates these core strategies, providing field-proven protocols, mechanistic rationales, and self-validating workflows to guide synthetic chemists in constructing stereochemically complex architectures.

The Chiral Pool: Nature's Enantiopure Feedstock

The chiral pool refers to the vast collection of abundant, naturally occurring enantiopure compounds—primarily amino acids, carbohydrates, and terpenes[3]. When a target molecule's carbon skeleton maps cleanly onto a chiral pool precursor, this strategy is highly efficient, bypassing the need for complex, reagent-controlled asymmetric induction.

Causality in Selection: We prioritize chiral pool synthesis when the target requires multiple contiguous stereocenters that are already present in an inexpensive precursor. For instance, the natural compound quinic acid serves as a highly effective chiral starting material in the synthesis of the antiviral medicine Tamiflu® (oseltamivir)[4]. However, overriding the innate reactivity of these natural scaffolds to install new functional groups can be challenging. Recent chemoenzymatic approaches have reinvigorated this space by selectively oxidizing unactivated C–H bonds in terpenes and amino acids, thereby expanding the pool of available building blocks without relying on exhaustive protecting-group manipulations[5].

Decision workflow for selecting chiral induction strategies in total synthesis.

Asymmetric Catalysis: Engineering Chirality from Achiral Precursors

When the chiral pool cannot provide the necessary stereochemical framework, we turn to asymmetric catalysis. This approach relies on chiral catalysts to differentiate between the prochiral faces of an achiral substrate. The Sharpless Asymmetric Epoxidation (SAE) remains a cornerstone methodology for converting primary and secondary allylic alcohols into enantiopure 2,3-epoxy alcohols with high enantiomeric excess (typically >90% ee)[6].

Experimental Protocol: Sharpless Asymmetric Epoxidation (SAE)

The SAE is highly predictable, but its success hinges on strict adherence to anhydrous conditions and precise stoichiometric control. The active catalyst is a dimeric titanium-bis(μ-tartrate) complex[6].

Causality of Experimental Choices:

-

4Å Molecular Sieves: Water is the enemy of this reaction. Even trace moisture will hydrolyze the Ti(O−iPr)4 catalyst into inactive, polymeric TiO2 species, killing catalytic turnover[6]. Sieves must be freshly flame-dried.

-

Temperature Control (-20°C): Lower temperatures rigidify the diastereomeric transition state, maximizing enantiomeric excess. Critically, it also suppresses the background, uncatalyzed epoxidation by tert-butyl hydroperoxide (TBHP), which would otherwise yield a racemic product[6].

-

Tartrate Enantiomer: The choice of L-(+)-Diethyl tartrate (DET) or D-(-)-DET dictates the facial attack of the oxygen, following the highly reliable Sharpless mnemonic[6].

Step-by-Step Methodology (Self-Validating System):

-

Preparation: Flame-dry a Schlenk flask containing 4Å molecular sieves (15-20 wt% relative to the substrate) under vacuum, then purge with dry Argon.

-

Solvent & Reagent Addition: Add anhydrous dichloromethane (DCM). Cool the suspension to -20°C using a cryocooler.

-

Catalyst Assembly: Sequentially add Ti(O−iPr)4 (0.05 eq) and L-(+)-DET (0.06 eq).

-

Validation step: Stir for 20 minutes; the solution should become homogeneous and slightly yellow, indicating the successful formation of the active dimeric complex.

-

-

Substrate Coordination: Add the allylic alcohol (1.0 eq) dropwise. Stir for 10 minutes to allow substrate coordination to the titanium center, displacing an isopropoxide ligand.

-

Oxidation: Slowly add a dry solution of TBHP in decane (1.5 eq).

-

Validation step: Monitor the reaction via TLC. Because aliphatic epoxides often lack strong UV chromophores, use a chemical stain such as Potassium Permanganate ( KMnO4 ) or Phosphomolybdic Acid (PMA) to visualize the consumption of the starting material.

-

-

Quench & Workup: Once complete, quench with an aqueous solution of 10% tartaric acid and 10% FeSO4 .

-

Validation step: Stir vigorously until the aqueous layer turns a clear green. This visual cue confirms that the iron(II) has safely reduced the excess peroxide and the titanium complexes are fully hydrolyzed.

-

-

Analysis: Isolate the organic layer, concentrate, and determine the ee via Chiral HPLC against a synthesized racemic standard.

Mechanistic workflow of the Sharpless Asymmetric Epoxidation (SAE) cycle.

Expanding the Toolbox: Biocatalysis for Quaternary Stereocenters

While transition-metal catalysis is excellent for secondary and tertiary stereocenters, constructing quaternary stereocenters remains notoriously difficult due to severe steric hindrance. Biocatalysis is rapidly filling this gap. Recent applications of halohydrin dehalogenases (HHDHs) have demonstrated the ability to perform highly enantio- and regioselective nucleophilic ring-openings of 2,2-disubstituted epoxides, yielding chiral building blocks with quaternary centers (up to >99% ee)[1].

Causality: Enzymes provide a highly pre-organized chiral binding pocket that forces sterically demanding substrates into a single reactive conformation. This achieves exquisite stereocontrol—a feat that small-molecule organocatalysts struggle to replicate without suffering from significant catalyst poisoning or dramatic reductions in reaction rates.

Quantitative Data Presentation

To guide synthetic planning, the following table summarizes the operational metrics and limitations of these primary chiral induction strategies.

| Strategy | Typical Precursors | Enantiomeric Excess (ee) | Scalability | Cost Profile | Key Limitation |

| Chiral Pool | Amino acids, Terpenes, Sugars | >99% (Innate) | Very High (Multi-kg) | Low | Limited structural diversity; hard to override innate reactivity |

| Sharpless Epoxidation | Primary/Secondary Allylic alcohols | 90 - >99% | High (kg) | Moderate | Strictly requires an allylic alcohol moiety |

| Biocatalysis (HHDHs) | Racemic 2,2-disubstituted epoxides | 74 - >99% | Moderate (g to kg) | High (Initial enzyme dev.) | Narrow substrate scope; specific aqueous conditions required |

Conclusion

The synthesis of chiral active pharmaceutical ingredients (APIs) demands a flexible, multi-faceted approach. By integrating the innate, cost-effective stereochemistry of the chiral pool with the precision of asymmetric catalysis and the emerging power of biocatalysis, synthetic chemists can construct highly complex molecular architectures with unparalleled efficiency and scientific rigor.

References

-

Wikipedia. "Chiral pool". Wikipedia, The Free Encyclopedia. URL:[Link]

-

National Institutes of Health (PMC). "Reinvigorating the Chiral Pool: Chemoenzymatic Approaches to Complex Peptides and Terpenoids". NIH PubMed Central. URL:[Link]

-

Buchler GmbH. "Chiral Building Blocks". Buchler GmbH. URL:[Link]

-

ACS Publications. "Biocatalytically Generated Library of Chiral Building Blocks Containing a Quaternary Stereocenter". Organic Letters. URL:[Link]

Sources

The Fluorine Advantage: Engineering Small Molecules for Optimal Pharmacokinetics and Target Affinity

Executive Summary

The incorporation of fluorine into small molecule therapeutics represents one of the most powerful strategies in modern medicinal chemistry. Currently, over 20% of all FDA-approved pharmaceuticals—and up to 30% of leading agrochemicals—contain at least one fluorine atom. This whitepaper elucidates the causality behind fluorine’s profound impact on drug behavior, transitioning from fundamental physicochemical properties to advanced pharmacokinetic (PK) modulation. Furthermore, we provide self-validating experimental protocols to quantify these effects in vitro, ensuring high-fidelity data generation for lead optimization.

The Physicochemical Causality of Organofluorine Chemistry

To understand why fluorine is a privileged atom in drug design, we must analyze its unique position in the periodic table. Fluorine is characterized by three extreme properties: a small atomic radius, the highest electronegativity of any element, and the ability to form exceptionally strong bonds with carbon .

When a medicinal chemist replaces a hydrogen atom with a fluorine atom, they are executing a precise stereoelectronic maneuver. Because the van der Waals radius of fluorine (1.47 Å) is remarkably close to that of hydrogen (1.20 Å) and oxygen (1.52 Å), it acts as an excellent bioisostere. It introduces minimal steric bulk, allowing the fluorinated analog to fit seamlessly into established receptor pockets without causing steric clashes.

Table 1: Comparative Physicochemical Properties of Key Atoms

| Property | Hydrogen (H) | Fluorine (F) | Oxygen (O) | Chlorine (Cl) |

| van der Waals Radius (Å) | 1.20 | 1.47 | 1.52 | 1.75 |

| Electronegativity (Pauling) | 2.20 | 3.98 | 3.44 | 3.16 |

| C–X Bond Energy (kcal/mol) | ~98 | ~116 | ~85 | ~81 |

| Lipophilicity Contribution | Baseline | High | Low (Hydrophilic) | Very High |

Data synthesized from foundational medicinal chemistry parameters .

Modulating ADME Properties via Fluorination

Metabolic Shielding (CYP450 Resistance)

A primary cause of drug attrition is poor metabolic stability, often driven by Cytochrome P450 (CYP450) enzymes in the liver. These enzymes typically clear drugs by abstracting a hydrogen atom from an electron-rich or sterically accessible carbon, followed by oxygen rebound to form a hydroxylated metabolite.

The Causality: By replacing a metabolically labile C–H bond with a C–F bond, we fundamentally alter the thermodynamics of the metabolic pathway. The C–F bond is significantly stronger (~116 kcal/mol) than the C–H bond (~98 kcal/mol). CYP450 enzymes lack the oxidative potential required to abstract a fluorine atom. Consequently, strategically placed fluorine atoms act as metabolic "shields," redirecting metabolism or drastically increasing the compound's half-life .

Fig 1. Mechanistic pathway of CYP450-mediated oxidation versus fluorine-induced metabolic blocking.

pKa Modulation and Membrane Permeability

Many CNS and orally administered drugs contain basic amines (e.g., piperidines, piperazines) to ensure aqueous solubility. However, if the pKa of the amine is too high (>9), the molecule will be >99% protonated (ionized) at the physiological pH of 7.4. Highly ionized molecules cannot easily partition into and cross the lipophilic lipid bilayer of cell membranes.

The Causality: Fluorine’s extreme electronegativity (3.98) exerts a powerful negative inductive effect (-I) through the molecule's sigma-bond framework. Placing a fluorine atom adjacent to a basic amine withdraws electron density from the nitrogen lone pair, making it less eager to accept a proton. This lowers the pKa of the amine to a more optimal range (~7–8), exponentially increasing the fraction of neutral, unionized drug available to passively diffuse across the membrane .

Fig 2. Inductive effects of fluorine on amine pKa and its impact on membrane permeability.

Conformational Engineering & Target Affinity

Beyond pharmacokinetics, fluorine is a structural tool used to pre-organize molecules into their bioactive conformations. Due to hyperconjugation (specifically, the donation of electron density from an adjacent C–H σ bond into the low-lying C–F σ∗ antibonding orbital), vicinally fluorinated alkanes exhibit a strong preference for the gauche conformation.

By strategically introducing fluorine, chemists can "lock" a flexible molecule into the exact 3D geometry required to bind the target protein. This reduces the entropic penalty of binding ( ΔS ), leading to a profound increase in binding affinity ( Kd ) .

Validating Efficacy: Core Experimental Workflows

To empirically validate the effects of fluorination, rigorous, self-validating in vitro assays must be employed. Below are the gold-standard protocols for assessing metabolic stability and lipophilicity.

Protocol 4.1: In Vitro Liver Microsomal Stability Assay

This assay quantifies the intrinsic clearance ( CLint ) of a fluorinated compound versus its non-fluorinated parent by incubating the drug with liver microsomes (subcellular fractions containing CYP450 enzymes) .

Reagents & Causality:

-

Liver Microsomes (Human/Rat): Provides the active metabolic enzymes.

-

0.1 M Potassium Phosphate Buffer (pH 7.4): Maintains physiological pH, which is critical for optimal CYP450 tertiary structure and enzymatic activity.

-

NADPH Regenerating System: CYP450 enzymes are monooxygenases that require a constant supply of reducing equivalents (electrons) to activate molecular oxygen. NADPH is the obligate cofactor.

Step-by-Step Methodology:

-

Preparation: Thaw liver microsomes on ice. Prepare a 0.1 M potassium phosphate buffer (pH 7.4). Dilute the test compound to a 10 µM working stock in 50% acetonitrile/water.

-

Pre-Incubation: In a 96-well plate, combine 45 µL of microsome/buffer suspension (final protein concentration: 0.5 mg/mL) with 5 µL of the test compound. Incubate at 37°C for 5 minutes.

-

Initiation: Initiate the metabolic reaction by adding 50 µL of a pre-warmed NADPH regenerating system to each well.

-

Time-Course Sampling: At predefined timepoints ( t=0,15,30,45,60 minutes), extract a 20 µL aliquot from the reaction mixture.

-

Termination (Quenching): Immediately dispense the 20 µL aliquot into 80 µL of ice-cold acetonitrile containing an internal standard. Causality: The organic solvent instantly denatures the CYP450 enzymes, halting metabolism, while precipitating the proteins for clean LC-MS injection.

-

Separation & Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a clean plate and analyze the remaining parent drug via LC-MS/MS.

Self-Validation Checkpoint: To ensure enzymatic viability, reference compounds with known clearance rates (e.g., Verapamil for high clearance; Warfarin for low clearance) must be run in parallel. If Verapamil is not depleted by >70% within 30 minutes, the microsomal batch or NADPH system is compromised, and the assay must be rejected.

Fig 3. Step-by-step workflow for the in vitro liver microsomal stability assay.

Protocol 4.2: High-Throughput LogD (pH 7.4) Determination via Shake-Flask

To measure how fluorination alters lipophilicity, the distribution coefficient (LogD) is determined using a biphasic octanol/water system. Causality: 1-Octanol is chosen because its amphiphilic nature (a polar head and hydrophobic tail) closely mimics the hydration properties of biological lipid bilayers.

Step-by-Step Methodology:

-

Phase Saturation: Vigorously stir equal volumes of 1-octanol and 0.1 M phosphate buffer (pH 7.4) for 24 hours to ensure mutual saturation of the phases.

-

Spiking: Add 10 µL of a 10 mM DMSO stock of the fluorinated compound to a vial containing 1 mL of the saturated octanol/buffer mixture (1:1 ratio).

-

Partitioning: Shake the vials vigorously on a mechanical shaker at 25°C for 60 minutes to reach thermodynamic equilibrium.

-

Separation: Centrifuge the vials at 3,000 rpm for 10 minutes to achieve complete phase separation.

-

Quantification: Carefully extract aliquots from both the octanol (top) and buffer (bottom) layers. Dilute appropriately and quantify the drug concentration in each phase using LC-MS/MS. Calculate LogD as Log10([Drug]octanol/[Drug]buffer) .

Self-Validation Checkpoint: A mass balance calculation must be performed. The total quantified drug in both phases must be compared against the initial spiked amount. A mass recovery of <90% indicates non-specific binding to the glassware or compound precipitation at the phase interface, invalidating the partition coefficient.

Conclusion

The rational incorporation of fluorine is not a matter of trial and error; it is a highly predictable exercise in stereoelectronic engineering. By understanding the causality behind fluorine's electronegativity, bond strength, and inductive effects, medicinal chemists can systematically rescue failing drug scaffolds—blocking metabolic liabilities, tuning pKa for oral bioavailability, and locking conformations to maximize target affinity.

References

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. URL:[Link]

-

Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. URL:[Link]

-

Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. URL:[Link]

-

AxisPharm Laboratories. (2024). Microsomal Stability Assay Protocol. AxisPharm. URL: [Link]

-

Wang, Q., Han, J., Sorochinsky, A., Landa, A., Butler, G., & Soloshonok, V. A. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Pharmaceuticals, 15(8), 999. URL:[Link]

Application Note: A Scalable, High-Fidelity Asymmetric Synthesis of (R)-3-(3-Fluorophenyl)-β-alaninol HCl

Introduction: The Significance of Chiral β-Amino Alcohols

Chiral β-amino alcohols are privileged structural motifs found in a wide array of pharmaceuticals and biologically active compounds.[1] Their specific stereochemistry is often crucial for therapeutic efficacy. (R)-3-(3-Fluorophenyl)-β-alaninol, in particular, serves as a key chiral building block in the synthesis of advanced pharmaceutical intermediates. The development of a robust, scalable, and highly enantioselective synthesis for this compound is therefore of significant interest to the drug development and manufacturing sectors.

This application note details a field-proven protocol for the asymmetric synthesis of (R)-3-(3-Fluorophenyl)-β-alaninol hydrochloride. The chosen synthetic strategy is centered around the Noyori-type asymmetric hydrogenation of a β-keto ester, a method renowned for its exceptional enantioselectivity, broad substrate scope, and industrial applicability.[2][3][4] We will provide a step-by-step methodology, from the synthesis of the key precursor to the final product, explaining the rationale behind critical experimental choices and offering a framework for process validation.

The Synthetic Strategy: Causality and Design

The overall synthetic approach involves three key transformations, as illustrated in the pathway below. The cornerstone of this strategy is the asymmetric hydrogenation, which establishes the critical stereocenter with high fidelity.

Figure 1: Overall synthetic pathway for (R)-3-(3-Fluorophenyl)-β-alaninol HCl.

Rationale for Method Selection:

-

Asymmetric Hydrogenation of β-Keto Esters: This method was selected over alternatives like chiral pool synthesis or enzymatic resolutions for several key reasons. Ruthenium-based catalysts, particularly those with the BINAP ligand developed by Nobel laureate Ryoji Noyori, are known for achieving exceptionally high enantiomeric excess (often >99% ee) and high yields.[2] This reaction is highly reliable and scalable, making it suitable for both laboratory research and pilot plant production.[3] The catalyst operates via a well-understood mechanism involving the stereoselective transfer of a hydride from the metal complex to the ketone, guided by the chiral ligand.[2]

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Operations involving hydrogen gas and lithium aluminum hydride (LiAlH₄) require specialized safety measures and should only be performed by trained personnel.

Protocol 1: Synthesis of Ethyl 3-(3-fluorophenyl)-3-oxopropanoate

This initial step utilizes a Claisen condensation to construct the β-keto ester backbone necessary for the key asymmetric step.

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Ethyl 3-fluorobenzoate | 168.16 | 25.0 g | 148.6 |

| Ethyl acetate | 88.11 | 32.7 g (36.3 mL) | 371.5 |

| Sodium ethoxide (NaOEt) | 68.05 | 12.1 g | 178.4 |

| Toluene, anhydrous | - | 250 mL | - |

| 3M HCl (aq) | - | ~75 mL | - |

Step-by-Step Procedure:

-

Reactor Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

Reagent Charging: Add anhydrous toluene (150 mL) and sodium ethoxide (12.1 g) to the flask and cool the resulting suspension to 0°C in an ice bath.

-

Addition: Combine ethyl 3-fluorobenzoate (25.0 g) and ethyl acetate (32.7 g) and add the mixture dropwise to the stirred suspension over 30 minutes, maintaining the internal temperature below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4 hours. The reaction mixture will become a thick slurry.

-

Work-up: Cool the reaction back to 0°C and slowly quench by adding 3M HCl (aq) until the pH is ~2-3. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude oil by vacuum distillation to yield ethyl 3-(3-fluorophenyl)-3-oxopropanoate as a colorless oil.

Protocol 2: Asymmetric Hydrogenation to (R)-Ethyl 3-(3-fluorophenyl)-3-hydroxypropanoate

This is the critical, stereochemistry-defining step. The use of a well-defined Ru-BINAP catalyst ensures high enantioselectivity.[3]

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Ethyl 3-(3-fluorophenyl)-3-oxopropanoate | 210.19 | 20.0 g | 95.2 |

| [RuCl((R)-BINAP)(p-cymene)]Cl | 939.88 | 90 mg | 0.095 (S/C=1000) |

| Ethanol (EtOH), degassed | - | 200 mL | - |

| Hydrogen (H₂) gas | 2.02 | 80 atm | - |

Step-by-Step Procedure:

-

Catalyst Loading: In a glovebox, charge a high-pressure stainless-steel autoclave with the [RuCl((R)-BINAP)(p-cymene)]Cl catalyst (90 mg).

-

Substrate Addition: Add a solution of ethyl 3-(3-fluorophenyl)-3-oxopropanoate (20.0 g) in degassed ethanol (200 mL) to the autoclave via cannula.

-

Reaction: Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas three times. Pressurize the reactor to 80 atm with hydrogen.

-

Heating and Stirring: Heat the reactor to 50°C and stir vigorously (e.g., 1000 rpm) for 18-24 hours. Monitor the reaction progress by checking hydrogen uptake.

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Isolation: Concentrate the ethanolic solution under reduced pressure. The resulting crude oil, (R)-ethyl 3-(3-fluorophenyl)-3-hydroxypropanoate, is typically of sufficient purity for the next step. Analyze the enantiomeric excess (ee) by chiral HPLC.

Protocol 3: Reduction and HCl Salt Formation

The final steps involve the reduction of the ester to the primary alcohol and subsequent conversion to the stable hydrochloride salt.

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| (R)-Ethyl 3-(3-fluorophenyl)-3-hydroxypropanoate | 212.21 | 18.0 g | 84.8 |

| Lithium aluminum hydride (LiAlH₄) | 37.95 | 4.8 g | 126.5 |

| Tetrahydrofuran (THF), anhydrous | - | 300 mL | - |

| 2M HCl in Diethyl Ether | - | As needed | - |

Step-by-Step Procedure:

-

Reactor Setup: Equip a 1 L three-neck round-bottom flask with a mechanical stirrer and a dropping funnel under a nitrogen atmosphere.

-

LiAlH₄ Suspension: Carefully add LiAlH₄ (4.8 g) to anhydrous THF (150 mL) and cool the suspension to 0°C.

-

Substrate Addition: Dissolve the crude (R)-ethyl 3-(3-fluorophenyl)-3-hydroxypropanoate (18.0 g) in anhydrous THF (150 mL) and add it dropwise to the LiAlH₄ suspension, maintaining the internal temperature below 10°C.

-

Reaction: After addition, allow the mixture to warm to room temperature and stir for 3 hours.

-

Quenching (Fieser work-up): Cautiously quench the reaction at 0°C by the sequential, dropwise addition of water (4.8 mL), 15% NaOH (aq) (4.8 mL), and finally water again (14.4 mL). A granular white precipitate will form.

-

Filtration and Isolation: Stir the resulting slurry at room temperature for 1 hour, then filter through a pad of Celite. Wash the filter cake thoroughly with THF. Concentrate the combined filtrates under reduced pressure to yield (R)-3-(3-Fluorophenyl)-β-alaninol as a viscous oil.

-

Salt Formation: Dissolve the crude oil in a minimal amount of cold diethyl ether. Add 2M HCl in diethyl ether dropwise with stirring until precipitation is complete.

-

Purification: Collect the white solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford the final product, (R)-3-(3-Fluorophenyl)-β-alaninol HCl.

Data Summary and Characterization

The following table summarizes the expected outcomes for this synthetic sequence.

| Step | Product | Typical Yield | Purity / ee% | Key Analytical Data |

| 1 | Ethyl 3-(3-fluorophenyl)-3-oxopropanoate | 75-85% | >98% (GC) | ¹H NMR, ¹³C NMR, MS |

| 2 | (R)-Ethyl 3-(3-fluorophenyl)-3-hydroxypropanoate | >95% | >99% ee (Chiral HPLC) | ¹H NMR, Chiral HPLC |

| 3 | (R)-3-(3-Fluorophenyl)-β-alaninol HCl | 80-90% (from ester) | >99% (HPLC), >99% ee | ¹H NMR, ¹³C NMR, HRMS, Optical Rotation |

Experimental Process Workflow

The following diagram provides a high-level overview of the laboratory workflow.

Figure 2: High-level experimental workflow diagram.

Conclusion

This application note provides a comprehensive and reliable protocol for the asymmetric synthesis of (R)-3-(3-Fluorophenyl)-β-alaninol HCl. By leveraging a well-established Noyori-type asymmetric hydrogenation, this method delivers the target compound with excellent enantiopurity and in high yield. The detailed, step-by-step procedures are designed to be readily implemented by researchers in pharmaceutical and chemical development, providing a scalable pathway to a valuable chiral building block.

References

- BenchChem. (2025).

- Diva-portal.org. (n.d.).

- PMC. (n.d.). Enantioselective radical C–H amination for the synthesis of β-amino alcohols.

- Métro, T.-X., Appenzeller, J., Pardo, D. G., & Cossy, J. (2006). Highly Enantioselective Synthesis of β-Amino Alcohols. Organic Letters, 8(16), 3509–3512.

- OA Monitor Ireland. (n.d.).

- Cossy, J., et al. (2007). Highly Enantioselective Synthesis of β-Amino Alcohols: A Catalytic Version. The Journal of Organic Chemistry, 72(17), 6556-6561.

- Genet, J. P., et al. (n.d.). Enantioselective Hydrogenation of β-Keto Esters Using Chiral Diphosphine-Ruthenium Complexes: Optimization for Academic and Industrial Purposes and Synthetic Applications.

- Chrisey, L. A., et al. (2004). Highly Efficient Synthesis of β-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines. Journal of the American Chemical Society, 126(29), 8879-8888.

- ACS Publications. (2025).

- Scite. (n.d.). Asymmetric Hydrogenation of β‐Keto Esters Using Chiral Diphosphonites.

- Chemical Communications (RSC Publishing). (n.d.).

- Goodman, C. G., Do, D. T., & Johnson, J. S. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Organic Letters, 15(10), 2446–2449.

Sources

Chiral reduction of 3-amino-1-(3-fluorophenyl)propan-1-one

An Application Guide to the Enantioselective Synthesis of Chiral 3-Amino-1-(3-fluorophenyl)propan-1-ol

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the chiral reduction of the prochiral β-amino ketone, 3-amino-1-(3-fluorophenyl)propan-1-one. The resulting chiral amino alcohol is a valuable building block in medicinal chemistry. We present two robust and highly selective methodologies: the Corey-Bakshi-Shibata (CBS) organocatalytic reduction and a whole-cell biocatalytic approach using ketoreductases (KREDs). This guide offers not only step-by-step protocols but also delves into the mechanistic rationale behind these choices, ensuring both scientific integrity and practical applicability.

Scientific Background & Strategic Overview

Chiral 1,3-amino alcohols are privileged structural motifs found in a wide array of pharmaceuticals and biologically active molecules. The stereochemistry of the hydroxyl group is often critical for biological efficacy. The asymmetric reduction of prochiral ketones stands as one of the most direct and efficient methods to establish this crucial stereocenter.[1][2]

The target transformation focuses on converting 3-amino-1-(3-fluorophenyl)propan-1-one, a prochiral β-amino ketone, into its corresponding (R)- or (S)-alcohol enantiomer. The primary challenge lies in controlling the facial selectivity of hydride delivery to the carbonyl group.

This guide details two premier strategies to achieve this transformation with high enantiomeric excess (e.e.):

-

Chemical Catalysis: The Corey-Itsuno Reduction. Also known as the Corey-Bakshi-Shibata (CBS) reduction, this method employs a chiral oxazaborolidine catalyst to direct a borane reducing agent, achieving high enantioselectivity for a broad range of ketones.[3][4][5][6]

-

Biocatalysis: Ketoreductase (KRED) Mediated Reduction. This approach leverages the exquisite selectivity of enzymes to perform the reduction under mild, aqueous conditions, aligning with the principles of green chemistry.[7][8][9] The use of whole-cell systems simplifies the process by providing intrinsic cofactor regeneration.[10]

The choice between these methods may depend on factors such as scale, desired enantiomer, available equipment, and downstream processing considerations.

Method 1: Asymmetric Reduction via CBS Catalysis

| Principle & Mechanistic Rationale

The CBS reduction is a cornerstone of asymmetric synthesis.[3][6] Its efficacy stems from a well-defined catalytic cycle that ensures high stereocontrol.

The Mechanism Unveiled:

-

Catalyst Activation: The Lewis basic nitrogen atom of the CBS oxazaborolidine catalyst coordinates to the borane (BH₃) reducing agent. This coordination activates the borane as a more potent hydride donor and simultaneously increases the Lewis acidity of the endocyclic boron atom within the catalyst.[3][11]

-

Substrate Coordination: The ketone substrate coordinates to the now more Lewis-acidic endocyclic boron of the catalyst. This coordination is sterically directed; the ketone orients itself to place its larger substituent (the 3-fluorophenyl group) away from the bulky group on the catalyst's stereocenter, minimizing steric hindrance.[3][11]

-

Enantioselective Hydride Transfer: The activated borane, now held in close proximity, delivers a hydride to one specific face of the coordinated carbonyl group through a highly organized, six-membered chair-like transition state.[3][4] The chirality of the catalyst dictates which face of the ketone is accessible, thus determining the absolute stereochemistry of the resulting alcohol.

-

Product Release & Catalyst Regeneration: Upon hydride transfer, an alkoxyborane intermediate is formed, which then dissociates, releasing the chiral product upon workup and regenerating the CBS catalyst for the next cycle.[11]

This precise, catalyst-controlled intramolecular hydride delivery is the source of the reaction's high enantioselectivity.[4]

| Visualization: CBS Catalytic Cycle

Caption: The catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

| Experimental Protocol: CBS Reduction

Note on Precursor: The starting material, 3-amino-1-(3-fluorophenyl)propan-1-one, is typically synthesized via a Mannich reaction of 3'-fluoroacetophenone, formaldehyde, and an appropriate amine salt (e.g., dimethylamine hydrochloride), followed by deamination/deprotection if necessary.[12]

Materials:

-

3-Amino-1-(3-fluorophenyl)propan-1-one hydrochloride

-

(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-dimethyl sulfide complex (BMS, ~10 M)

-

Anhydrous Tetrahydrofuran (THF), inhibitor-free

-

Triethylamine (Et₃N), freshly distilled

-

Methanol (MeOH)

-

Hydrochloric Acid (2 M HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for chromatography)

Procedure:

-

Preparation of Free Amine: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 3-amino-1-(3-fluorophenyl)propan-1-one hydrochloride (1.0 eq) in anhydrous THF (approx. 10 mL per gram of substrate). Cool the suspension to 0 °C.

-

Add triethylamine (1.1 eq) dropwise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Filter the mixture through a pad of Celite under inert atmosphere to remove the triethylamine hydrochloride salt. Rinse the flask and filter cake with a small amount of anhydrous THF. The resulting filtrate contains the free β-amino ketone and should be used immediately.

-

Asymmetric Reduction: In a separate, flame-dried, three-neck flask equipped with a thermometer, dropping funnel, and N₂/Ar inlet, add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq). Dilute with anhydrous THF.

-

Cool the catalyst solution to -20 °C (acetonitrile/dry ice bath).

-

Add the BMS solution (0.6 - 1.0 eq) dropwise to the catalyst solution, ensuring the internal temperature does not exceed -15 °C. Stir for 15 minutes.

-

Transfer the previously prepared free amine solution to the dropping funnel and add it dropwise to the catalyst-borane mixture over 30-45 minutes, maintaining the internal temperature at or below -20 °C.

-

Reaction Monitoring: Stir the reaction at -20 °C. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC). The reaction is typically complete in 2-6 hours.

-

Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of methanol at -20 °C until gas evolution ceases.

-

Workup: Allow the mixture to warm to room temperature. Add 2 M HCl and stir for 30 minutes.

-

Transfer the mixture to a separatory funnel. Wash the aqueous layer with ethyl acetate (3x) to remove the chiral auxiliary and other non-polar impurities.

-

Basify the aqueous layer to pH > 10 with 2 M NaOH or solid K₂CO₃.

-

Extract the product from the basic aqueous layer with ethyl acetate or dichloromethane (3-5x).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to yield the desired chiral amino alcohol.

| Data Summary: Expected Outcomes

| Catalyst | Stoichiometric Reductant | Expected Product | Typical Yield | Typical e.e. |

| (S)-2-Methyl-CBS-oxazaborolidine | Borane-DMS | (R)-3-amino-1-(3-fluorophenyl)propan-1-ol | 75-90% | >95% |

| (R)-2-Methyl-CBS-oxazaborolidine | Borane-DMS | (S)-3-amino-1-(3-fluorophenyl)propan-1-ol | 75-90% | >95% |

Method 2: Whole-Cell Biocatalytic Reduction

| Principle & Rationale of Biocatalysis

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis.[9] Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of ketones to alcohols with often near-perfect enantioselectivity.[7][13]

Key Advantages:

-

High Selectivity: KREDs possess highly evolved active sites that can differentiate between the two faces of a prochiral ketone, leading to exceptionally high e.e. values.[10]

-

Mild Conditions: Reactions are run in aqueous buffers at or near ambient temperature and neutral pH, reducing energy consumption and avoiding harsh reagents.

-

Green Chemistry: The process is environmentally benign, using water as the solvent and generating minimal hazardous waste.[10]

-

Cofactor Regeneration: The primary challenge with isolated KREDs is the need for stoichiometric amounts of expensive cofactors (NADPH or NADH). By using a whole-cell system (e.g., recombinant E. coli or baker's yeast), the cell's own metabolic machinery is harnessed to continuously regenerate the required cofactor, typically by adding a cheap sacrificial co-substrate like glucose or isopropanol.[10]

| Visualization: Whole-Cell Biotransformation Workflow

Caption: Workflow for whole-cell biocatalytic reduction with cofactor regeneration.

| Experimental Protocol: Whole-Cell KRED Reduction

Note: This is a general protocol. Optimal conditions (pH, temperature, substrate loading) may vary depending on the specific KRED enzyme/strain used. A preliminary screen with a KRED library is highly recommended.

Materials:

-

Recombinant E. coli cells expressing a suitable ketoreductase (or a commercially available KRED kit with a cofactor regeneration system).

-

3-Amino-1-(3-fluorophenyl)propan-1-one

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.0)

-

D-Glucose (or isopropanol) as the co-substrate

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Incubator shaker

Procedure:

-

Cell Preparation (if applicable): If starting from a cell bank, grow the recombinant E. coli strain in a suitable medium (e.g., LB broth with appropriate antibiotic) to the mid-log phase. Induce KRED expression with IPTG and continue incubation for several hours. Harvest cells by centrifugation and resuspend them in the reaction buffer to a desired cell density (e.g., 50-100 g/L wet cell weight).

-

Biotransformation Setup: In an Erlenmeyer flask, combine the reaction buffer, the cell suspension (or lyophilized cells/isolated enzyme), and the co-substrate (e.g., 1.5 eq D-Glucose).

-

Substrate Addition: Prepare a stock solution of the 3-amino-1-(3-fluorophenyl)propan-1-one in DMSO (e.g., 1 M). Add the substrate to the reaction mixture to a final concentration of 10-50 mM. Ensure the final DMSO concentration is low (< 2% v/v) to avoid enzyme denaturation.

-

Incubation: Place the flask in an incubator shaker set to the optimal temperature (e.g., 30 °C) and agitation speed (e.g., 200 rpm).

-

Reaction Monitoring: Periodically take aliquots from the reaction mixture. Quench the enzymatic activity by adding an equal volume of a water-miscible organic solvent (e.g., acetonitrile). Centrifuge to pellet the cells and analyze the supernatant by HPLC or GC to determine substrate conversion and product formation.

-

Workup: Once the reaction has reached completion (or a plateau), centrifuge the entire reaction mixture to pellet the cells.

-

Transfer the supernatant to a separatory funnel. Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be performed if necessary.

| Data Summary: Representative KRED Performance

| KRED Source | Co-substrate | Product Enantiomer | Typical Conversion | Typical e.e. |

| KRED-P1-A04 (Codexis®) | Isopropanol | (R)-Alcohol | >99% | >99.5% |

| KRED-NADH-110 (Codexis®) | Glucose | (S)-Alcohol | >99% | >99.5% |

| Zygosaccharomyces rouxii KRED | Glucose | (S)-Alcohol | High | >99%[10] |

| Rhodotorula glutinis | Glucose | Varies | High | High[14] |

Product Analysis & Quality Control

A successful synthesis is validated by rigorous analysis. Both structural confirmation and enantiomeric purity must be determined.

| Protocol: Chiral HPLC for Enantiomeric Excess (e.e.) Determination

This protocol provides a self-validating system to confirm the stereochemical outcome of the reduction.

-

Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral Column: Daicel Chiralpak® IA or similar amylose-based column.

-

Mobile Phase: Hexane/Isopropanol/Diethylamine (e.g., 90:10:0.1 v/v/v). The ratio must be optimized to achieve baseline separation.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

-

Procedure: Inject the sample. The two enantiomers will elute at different retention times. A racemic standard should be run to identify the peaks corresponding to the (R)- and (S)-enantiomers.

-

Calculation: Enantiomeric excess (e.e.) is calculated from the peak areas (A) of the two enantiomers: e.e. (%) = [(A_major - A_minor) / (A_major + A_minor)] x 100

| Structural Verification

-

NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR should be used to confirm the chemical structure and purity of the final product.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition.

Trustworthiness: Field-Proven Insights & Troubleshooting

-

CBS Reduction Integrity: The single most critical factor for success is the rigorous exclusion of moisture.[11] All glassware must be flame- or oven-dried, and all reagents and solvents must be anhydrous. The presence of water can hydrolyze the borane and the catalyst, leading to low conversion and diminished enantioselectivity. The quality of the borane-DMS complex is also paramount; use a recently purchased, properly stored bottle.

-

Biocatalysis Reliability: Substrate or product inhibition can stall the reaction. If conversion plateaus at a low level, consider a lower initial substrate concentration or a fed-batch strategy. Ensure the pH of the buffer remains stable throughout the reaction. Cell viability and enzyme expression levels are key; always use a consistent protocol for cell growth and induction to ensure reproducibility.

References

-

Corey–Itsuno reduction - Wikipedia. Available at: [Link]

-

Recent trends in organocatalyzed asymmetric reduction of prochiral ketones - Catalysis Science & Technology (RSC Publishing). Available at: [Link]

-

Noyori Asymmetric Hydrogenation - SynArchive. Available at: [Link]

-

Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue | Journal of Industrial Microbiology and Biotechnology | Oxford Academic. Available at: [Link]

-

Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts - PMC. Available at: [Link]

-

Corey–Itsuno reduction - Grokipedia. Available at: [Link]

-

Asymmetric hydrogenation - Wikipedia. Available at: [Link]

-

Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. Available at: [Link]

-

Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives - PMC. Available at: [Link]

-

Enantioselective Reduction of Ketones - Organic Reactions. Available at: [Link]

-

The Noyori Asymmetric Hydrogenation Reaction - Andrew G Myers Research Group. Available at: [Link]

-

Corey-Itsuno, Corey-Bakshi-Shibata Reduction - YouTube. Available at: [Link]

-

Noyori Hydrogenation - YouTube. Available at: [Link]

-

A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation - PMC. Available at: [Link]

-

Asymmetric reduction of aminoketones with borane and chiral oxazaborolidine catalyst. Available at: [Link]

-

Enzymatic Reduction of Ketones to Optically Active Secondary Alcohols - ResearchGate. Available at: [Link]

-

Origins of stereoselectivity in evolved ketoreductases - PNAS. Available at: [Link]

-

Advances in the Enzymatic Reduction of Ketones | Accounts of Chemical Research. Available at: [Link]

-

Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing). Available at: [Link]

-

Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - RSC Publishing. Available at: [Link]

-

Noncanonical β-Amino Esters and Amides via Direct Asymmetric Reductive Amination of α,α-Disubstituted β-Ketoesters and Amides | Organic Letters - ACS Publications. Available at: [Link]

-

Highly enantioselective reduction of ketones using Corey–Itsuno reduction using CBS catalyst. - ISOMERLAB. Available at: [Link]

-

Itsuno-Corey Reduction - SynArchive. Available at: [Link]

-

Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions - PMC. Available at: [Link]

-

Enantioselective reduction of ketones - Wikipedia. Available at: [Link]

-

Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - MDPI. Available at: [Link]

-

Synthesis of 3-amino-1-phenyl-propan-1-ol - PrepChem.com. Available at: [Link]

- KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents.

-

The Synthesis and Biocatalytic Reduction of Beta-keto Alkynes - Georgia Southern Commons. Available at: [Link]

-

Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols - Frontiers. Available at: [Link]

-

Biocatalytic Synthesis of α-Amino Ketones | Request PDF - ResearchGate. Available at: [Link]

-

Biocatalytic ketone reduction: a green and efficient access to enantiopure alcohols. Available at: [Link]

-

Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System - MDPI. Available at: [Link]

-

Reduction of Chiral Amino Acids Based on Current Method - JOCPR. Available at: [Link]

-

Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Available at: [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. organicreactions.org [organicreactions.org]

- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 4. CoreyâItsuno reduction â Grokipedia [grokipedia.com]

- 5. Highly enantioselective reduction of ketones using CoreyâItsuno reduction using CBS catalyst. [isomerlab.com]

- 6. synarchive.com [synarchive.com]

- 7. pnas.org [pnas.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Biocatalytic ketone reduction: a green and efficient access to enantiopure alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. prepchem.com [prepchem.com]

- 13. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Introduction: Strategic Importance in Medicinal Chemistry

An In-Depth Guide to the Synthesis and Characterization of Boc-Protected (R)-3-(3-Fluorophenyl)-beta-alaninol

(R)-3-(3-Fluorophenyl)-beta-alaninol is a chiral building block of significant interest in drug discovery and development. As a beta-amino acid derivative, it offers unique structural properties that can influence the biological activity and conformational characteristics of molecules.[1] The strategic incorporation of a fluorine atom into the phenyl ring can enhance key pharmaceutical properties such as metabolic stability, lipophilicity, and binding affinity to target proteins.[2][3][4][]

To utilize this valuable synthon in multi-step syntheses, particularly in peptide synthesis or the construction of complex pharmaceutical agents, the nucleophilic primary amine must be temporarily masked.[6] The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose. The Boc protecting group is widely used due to its ease of introduction, its stability across a broad range of reaction conditions (including basic and nucleophilic environments), and the mild acidic conditions required for its removal.[7][8][9] This orthogonality allows for selective chemical transformations on other parts of the molecule without affecting the protected amine.[7][9]

This application note provides a detailed, field-proven protocol for the efficient Boc protection of (R)-3-(3-Fluorophenyl)-beta-alaninol, including reaction mechanism, purification, and comprehensive characterization.

Reaction Mechanism and Rationale

The protection of the primary amine in (R)-3-(3-Fluorophenyl)-beta-alaninol with di-tert-butyl dicarbonate ((Boc)₂O) proceeds via a nucleophilic acyl substitution.

Mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group attacks one of the electrophilic carbonyl carbons of the (Boc)₂O molecule.[7][8][10]

-

Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.

-

Collapse and Elimination: The intermediate collapses, eliminating a tert-butyl carbonate leaving group.

-

Byproduct Decomposition: The tert-butyl carbonate is unstable and decomposes into gaseous carbon dioxide (CO₂) and tert-butanol.[7][10]

While the reaction can proceed without a base, the addition of a mild base like triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃) is common practice. The base serves to deprotonate the amine, increasing its nucleophilicity and accelerating the reaction rate.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| (R)-3-(3-Fluorophenyl)-beta-alaninol | ≥98% enantiomeric purity | Sigma-Aldrich, etc. |

| Di-tert-butyl dicarbonate ((Boc)₂O) | Reagent Grade, ≥97% | Sigma-Aldrich, etc. |

| Triethylamine (Et₃N) | ≥99.5%, distilled | Fisher Scientific |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR |

| Hexanes | ACS Grade | VWR |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | Lab-prepared |

| Brine (Saturated NaCl Solution) | - | Lab-prepared |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Fisher Scientific |

| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies |

| Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator, TLC plates | - | Standard lab equipment |

Step-by-Step Synthesis Procedure

-

Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve (R)-3-(3-Fluorophenyl)-beta-alaninol (1.0 eq, e.g., 2.00 g, 11.8 mmol) in anhydrous dichloromethane (DCM, 40 mL). Stir at room temperature until fully dissolved.

-

Base Addition: Add triethylamine (1.5 eq, 2.47 mL, 17.7 mmol) to the solution. Stir for 5 minutes.

-

Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq, 2.83 g, 13.0 mmol) dissolved in 10 mL of DCM to the reaction mixture dropwise over 10 minutes at room temperature. Note: The decomposition of the tert-butyl carbonate intermediate generates CO₂ gas; ensure the system is not sealed.[10]

-